![molecular formula C16H15NO4 B586681 (+/-)-Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate CAS No. 1391051-90-3](/img/structure/B586681.png)
(+/-)-Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate
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Overview
Description
(+/-)-Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate, also known as MBHC, is a chemical compound that has been widely used in scientific research. It is a pyrrolizidine alkaloid derivative that exhibits a range of biological activities.
Scientific Research Applications
Medicine
“rac 1-Hydroxy Ketorolac Methyl Ester” is used in the medical field for research purposes . However, specific applications in medicine are not readily available in the search results.
Biochemistry
In the field of biochemistry, this compound is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions.
Pharmacology
In pharmacology, “rac 1-Hydroxy Ketorolac Methyl Ester” is used for research purposes . However, specific applications in pharmacology are not readily available in the search results.
Proteomics
This compound is used in proteomics, a branch of molecular biology that studies proteins on a large scale . It is used as a biochemical for proteomics research .
Molecular Biology
In molecular biology, this compound is used for research purposes . However, specific applications in molecular biology are not readily available in the search results.
Chemical Synthesis
In the field of chemical synthesis, this compound is used for research purposes . However, specific applications in chemical synthesis are not readily available in the search results.
Analytical Chemistry
In analytical chemistry, this compound is used for research purposes . However, specific applications in analytical chemistry are not readily available in the search results.
Environmental Science
In environmental science, this compound is used for research purposes . However, specific applications in environmental science are not readily available in the search results.
Mechanism of Action
Target of Action
The primary targets of rac 1-Hydroxy Ketorolac Methyl Ester are the GTPases, specifically Cdc42 (cell division control protein 42) and Rac1 (Ras-related C3 botulinum toxin substrate 1) . These proteins play a crucial role in cell migration, adhesion, and invasion .
Mode of Action
rac 1-Hydroxy Ketorolac Methyl Ester acts as an allosteric inhibitor of Cdc42 and Rac1 . It inhibits the activation of these GTPases in response to growth factors or serum . This is distinct from the anti-inflammatory, cyclooxygenase inhibitory activity of S-ketorolac .
Biochemical Pathways
The inhibition of Cdc42 and Rac1 by rac 1-Hydroxy Ketorolac Methyl Ester affects downstream p21-activated kinases (PAK1/PAK2), reducing their effector activation by more than 80% . This impacts the pathways that are critical for tumor metastasis .
Result of Action
The inhibition of Cdc42 and Rac1 by rac 1-Hydroxy Ketorolac Methyl Ester significantly reduces cell adhesion, migration, and invasion . This can modulate GTPase-dependent physiological responses, which are critical to tumor metastasis .
properties
IUPAC Name |
methyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOPXASBFYEPRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
CAS RN |
1391051-90-3 |
Source
|
Record name | Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 5-BENZOYL-1-HYDROXY2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKM815OHAR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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